Icosanal
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Icosanal can be synthesized through the oxidation of eicosanol, a long-chain fatty alcohol. The oxidation process typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in the presence of an acid catalyst. The reaction is carried out under controlled conditions to prevent over-oxidation to the corresponding carboxylic acid .
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of olefins followed by hydrogenation. This method involves the addition of a formyl group (CHO) to an olefin, followed by the reduction of the resulting aldehyde. The process is catalyzed by transition metal complexes, typically involving rhodium or cobalt catalysts .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form eicosanoic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: this compound can be reduced to eicosanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed:
Oxidation: Eicosanoic acid
Reduction: Eicosanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Icosanal has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other long-chain aldehydes and acids. It is also used in the study of reaction mechanisms involving long-chain aldehydes.
Biology: Investigated for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of icosanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can lead to the formation of imines and other derivatives. This reactivity is crucial in its biological and chemical applications. In biological systems, this compound can modulate lipid metabolism and signaling pathways by interacting with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Docosanal: Another long-chain aldehyde with similar properties but a longer hydrocarbon chain.
Hexadecanal: A shorter-chain aldehyde with similar reactivity but different physical properties.
Octadecanal: Similar in structure but with a slightly shorter chain length.
Uniqueness of Icosanal: this compound’s unique position in the series of long-chain aldehydes gives it distinct physical and chemical properties. Its specific chain length allows it to participate in unique interactions and reactions that are not as prominent in shorter or longer chain aldehydes. This makes it particularly valuable in specific industrial and research applications .
Properties
IUPAC Name |
icosanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h20H,2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBUWJHWAKTPHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178733 | |
Record name | Icosanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2400-66-0 | |
Record name | Eicosanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2400-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eicosanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002400660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icosanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Icosanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EICOSANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZNJ1NXP04J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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